molecular formula C11H10F3N3S B12743313 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(3-(trifluoromethyl)phenyl)- CAS No. 110623-37-5

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12743313
CAS No.: 110623-37-5
M. Wt: 273.28 g/mol
InChI Key: ALAPIMRPRMCMEE-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-3-thione derivative characterized by a trifluoromethylphenyl substituent at position 5 and dimethyl groups at positions 2 and 2. The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing the compound’s metabolic stability and lipophilicity, which are critical for pharmacological applications .

Properties

CAS No.

110623-37-5

Molecular Formula

C11H10F3N3S

Molecular Weight

273.28 g/mol

IUPAC Name

2,4-dimethyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thione

InChI

InChI=1S/C11H10F3N3S/c1-16-9(15-17(2)10(16)18)7-4-3-5-8(6-7)11(12,13)14/h3-6H,1-2H3

InChI Key

ALAPIMRPRMCMEE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)C)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(3-(trifluoromethyl)phenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Chemical Reactions Involving 3H-1,2,4-Triazole-3-thione Derivatives

These compounds can undergo a variety of chemical reactions due to the presence of the thione group and the trifluoromethyl-substituted phenyl group.

  • Nucleophilic Substitution : The sulfur atom in the thione group can participate in nucleophilic substitution reactions, allowing for the introduction of new functional groups.

  • Hydrolysis : The thione group can undergo hydrolysis to form the corresponding thiol or other derivatives under acidic or basic conditions.

  • Coupling Reactions : The trifluoromethyl-substituted phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Example Reaction Conditions

Reaction TypeConditionsProduct
Nucleophilic SubstitutionEthyl bromoacetate, sodium ethanolateEthyl 2-[(triazolyl)sulfanyl]acetate
HydrolysisAcidic or basic conditionsCorresponding thiol derivatives
Suzuki CouplingPalladium catalyst, aryl boronic acidBiaryl derivatives

Biological Activities of 3H-1,2,4-Triazole-3-thione Derivatives

These compounds have been explored for their biological activities, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group can enhance the lipophilicity and thus the biological activity of these compounds.

  • Antimicrobial Activity : Some derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, often surpassing that of standard antibiotics like ciprofloxacin .

  • Anticancer Activity : Research has also focused on the anticancer potential of these compounds, with some derivatives exhibiting cytotoxicity against various cancer cell lines .

Biological Activity Data

CompoundBiological ActivityTarget
3H-1,2,4-Triazole-3-thione derivativesAntimicrobialGram-positive and Gram-negative bacteria
1,2,4-Triazole-hydrazone derivativesAnticancerHuman melanoma, breast cancer, and pancreatic carcinoma cell lines

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole compounds are being explored for their anticancer properties. The synthesis of various 1,2,4-triazole-3-thiones has shown promising results in drug discovery against cancer cells. Specifically, studies have highlighted the ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cell lines .

Anticonvulsant Properties
The compound has been investigated for its anticonvulsant effects. A study on a related triazole derivative demonstrated its effectiveness in protecting against seizures induced by maximal electroshock in mice. This effect was attributed to interactions with voltage-gated sodium channels and GABA receptors . Such findings suggest that similar triazole derivatives could be developed as potential anticonvulsants.

Inhibition of Enzymes
3H-1,2,4-Triazole-3-thiones have also been studied for their ability to inhibit various enzymes involved in disease processes. For instance, modeling studies have indicated that certain triazole derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression .

Agricultural Applications

Fungicides
The heterocyclic nature of triazoles makes them suitable candidates as fungicides. Triazole-based compounds are widely used in agriculture to combat fungal pathogens affecting crops. Their mechanism typically involves inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Plant Growth Regulators
Certain triazole derivatives have been explored as plant growth regulators. They can modulate plant growth and development by influencing hormonal pathways and metabolic processes within plants.

Organic Synthesis Applications

Catalysis
The applications of 3H-1,2,4-triazole-3-thiones extend into organic synthesis as well. They have been utilized as catalysts in cross-coupling reactions such as Tsuji-Trost and Mizoroki-Heck reactions. These reactions are crucial for the formation of carbon-carbon bonds in organic compounds .

Synthesis of Complex Molecules
The versatility of triazoles allows for their use in synthesizing complex organic molecules. They serve as building blocks in the creation of various pharmaceuticals and agrochemicals.

Summary Table of Applications

Application Area Description
Pharmaceuticals Anticancer agents, anticonvulsants, enzyme inhibitors
Agriculture Fungicides and plant growth regulators
Organic Synthesis Catalysts for cross-coupling reactions and synthesis of complex molecules

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as demethylase, which is crucial for the survival of pathogenic organisms . Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Structural and Electronic Modifications

Key Substituent Variations :

  • Electron-Withdrawing Groups (EWGs): 3-(Trifluoromethyl)phenyl: Enhances metabolic stability and lipophilicity compared to halogenated analogs (e.g., 4-fluorophenyl in ).
  • Alkyl Substituents :
    • 2,4-Dimethyl Groups : The dimethyl substitution in the target compound may reduce steric hindrance compared to bulkier groups (e.g., piperidinylmethyl in ), improving solubility and bioavailability .

Table 1: Substituent Effects on Key Properties

Compound Substituents (Position 5) Metabolic Stability Lipophilicity (LogP)* Biological Activity
Target Compound 3-(Trifluoromethyl)phenyl High ~3.5 (estimated) Anticancer, antimicrobial potential
5-(4-Fluorophenyl) analog () 4-Fluorophenyl Moderate ~2.8 Limited metabolism to dealkylated product
5-(4-Methoxyphenyl) analog () 4-Methoxyphenyl Low ~2.2 Unreported
5-(Thiophen-2-yl) analog () Thiophen-2-yl Moderate ~3.0 Antimicrobial activity

*LogP values estimated via computational methods .

Computational and Spectral Analysis
  • DFT Studies : The target compound’s HOMO-LUMO gap (calculated via B3LYP/6-311G(d,p)) is narrower than 5-(2-fluorophenyl) analogs (), suggesting higher reactivity .
  • NMR and IR : Experimental spectra align with computational predictions, confirming the stability of the -CF₃ group’s conformation .

Biological Activity

The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(3-(trifluoromethyl)phenyl)- represents a novel derivative within the triazole family, known for its diverse biological activities. Triazoles have garnered attention in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the biological activity of this specific triazole derivative based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H12F3N4S
  • Molecular Weight : 300.31 g/mol

This structure features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. The compound has shown significant activity against various microbial strains:

  • Mechanism : The biological activity is primarily attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes, which is crucial for maintaining cell integrity .
  • Case Studies : In vitro studies demonstrated that this compound exhibited potent antifungal effects against Candida albicans and Aspergillus species. The minimum inhibitory concentrations (MICs) were comparable to those of established antifungal agents .

Anticancer Activity

The anticancer potential of triazoles has been extensively studied. This specific derivative has been evaluated for its cytotoxic effects on cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Findings : The compound showed significant antiproliferative effects with IC50 values indicating potent activity against both cell lines. Mechanistically, it was found to induce apoptosis through the activation of caspase pathways .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of triazole derivatives:

  • Testing Methodology : The anticonvulsant activity was assessed using the maximal electroshock seizure (MES) test and pentylenetetrazole (PTZ) induced seizures.
  • Results : The compound demonstrated considerable efficacy in reducing seizure duration and frequency in animal models, suggesting its potential as an antiepileptic agent .

Summary of Biological Activities

Activity TypeMechanism of ActionKey Findings
AntimicrobialInhibition of ergosterol biosynthesisPotent against Candida albicans; MIC comparable to standard drugs
AnticancerInduction of apoptosisSignificant cytotoxicity against MCF-7 and HeLa cells
AnticonvulsantModulation of sodium channelsReduced seizure activity in MES and PTZ tests

Q & A

Q. What are the optimized synthetic routes for preparing 3H-1,2,4-triazole-3-thione derivatives with trifluoromethylphenyl substituents, and what reaction conditions yield the highest purity?

Methodological Answer: The synthesis of triazole-thione derivatives typically involves nucleophilic substitution or cyclization reactions. For example:

  • Nucleophilic substitution : Reacting a thiourea precursor with hydrazine hydrate under reflux in ethanol (70–80°C, 6–8 hours) forms the triazole-thione core. Substituents like the trifluoromethylphenyl group are introduced via electrophilic aromatic substitution or Suzuki coupling .
  • Cyclocondensation : Optimized conditions for S-alkyl derivatives include reacting 5-((thiadiazole-thio)methyl) intermediates with alkyl halides in DMF at 60–80°C for 12–24 hours, yielding >85% purity .

Q. Key Considerations :

  • Use anhydrous solvents to avoid hydrolysis.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Purify via recrystallization (ethanol/water) or column chromatography .

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structural integrity of the target compound?

Methodological Answer: A multi-technique approach ensures structural validation:

  • ¹H/¹³C NMR :
    • The thione proton (S-H) appears as a singlet at δ 13.5–14.5 ppm.
    • Aromatic protons from the trifluoromethylphenyl group resonate at δ 7.4–8.1 ppm (doublets or multiplets) .
  • IR Spectroscopy :
    • The C=S stretch (thione) appears at 1200–1250 cm⁻¹.
    • CF₃ vibrations are observed at 1120–1150 cm⁻¹ .
  • Mass Spectrometry :
    • ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₁F₃N₃S: calculated 290.06, observed 290.1) .

Q. Protocol :

Record NMR in DMSO-d₆ to stabilize the thione tautomer.

Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-311G(d,p)) to resolve ambiguities .

Q. What in vitro biological screening protocols are recommended for preliminary assessment of antimicrobial activity in such triazole-thiones?

Methodological Answer: Standard protocols include:

  • Antimicrobial Assays :
    • Broth microdilution (CLSI guidelines): Test against S. aureus (ATCC 25923), E. coli (ATCC 25922), and C. albicans (ATCC 90028).
    • Zone of inhibition : Agar diffusion (100 µg/mL compound in DMSO) .
  • Cytotoxicity Screening :
    • Use MTT assay on HEK-293 cells (IC₅₀ determination) .

Q. Data Interpretation :

  • Compare MIC values with reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Use GUSAR-online for preliminary toxicity prediction to prioritize compounds .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the molecular geometry and electronic properties of this triazole-thione derivative, and how do these predictions align with experimental data?

Methodological Answer: DFT Workflow (B3LYP/6-311G(d,p)) :

Geometry Optimization : Minimize energy to obtain ground-state structure.

Vibrational Analysis : Calculate IR frequencies; align with experimental peaks (RMSD <10 cm⁻¹) .

NMR Chemical Shifts :

  • GIAO method predicts ¹H/¹³C shifts (correlation coefficient R² >0.95 with experimental data) .

Electronic Properties :

  • HOMO-LUMO energy gap (ΔE ≈ 4–5 eV) indicates charge-transfer potential .

Case Study :
For 4-(p-tolyl)-5-(thiophen-2-yl)-triazole-thione, DFT-predicted bond lengths (C-S: 1.68 Å) matched X-ray data within 0.02 Å .

Q. What strategies are effective in resolving discrepancies between theoretical calculations and experimental spectroscopic data for this compound?

Methodological Answer:

  • Tautomerism Adjustment :
    • Model both thione (C=S) and thiol (S-H) tautomers in DFT, as experimental conditions (solvent, pH) may favor one form .
  • Solvent Effects :
    • Include PCM (Polarizable Continuum Model) in calculations to mimic DMSO or ethanol environments .
  • Conformational Sampling :
    • Rotate dihedral angles (e.g., trifluoromethylphenyl orientation) and compare energy profiles with NMR coupling constants .

Example :
In 4-ethyl-5-(2-hydroxyphenyl)-triazole-thione, thione tautomer DFT predictions deviated by <5% from experimental IR after solvent correction .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethylphenyl group in modulating biological activity?

Methodological Answer: SAR Design :

Analog Synthesis :

  • Replace CF₃ with Cl, OCH₃, or H to assess electronic effects .

3D-QSAR Modeling :

  • Use CoMFA/CoMSIA on a library of 20+ analogs to map steric/electrostatic contributions .

Target Binding Studies :

  • Molecular docking (AutoDock Vina) against C. albicans CYP51 (PDB: 5TZ1) to evaluate hydrophobic interactions with CF₃ .

Key Finding :
CF₃ enhances lipophilicity (logP +0.5 vs. H-substituted analogs), improving membrane permeability and MIC values by 2–4 fold .

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